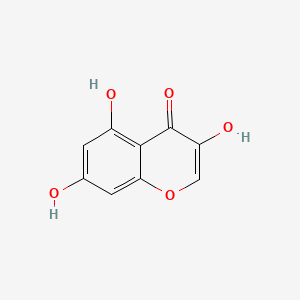

3,5,7-trihydroxychromone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5,7-trihydroxychromone, commonly known as quercetin, is a flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is one of the most abundant flavonoids in the human diet and is known for its antioxidant properties. Quercetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods. One common synthetic route involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the flavonoid structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, quercetin is often extracted from natural sources such as onions, apples, and berries. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography. The purified quercetin is then crystallized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Quercetin undergoes various chemical reactions, including:

Oxidation: Quercetin can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of quercetin can lead to the formation of dihydroquercetin. Reducing agents such as sodium borohydride are typically used.

Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride

Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

Oxidation: Quinones, oxidation products

Reduction: Dihydroquercetin

Substitution: Acetylated quercetin derivatives

Aplicaciones Científicas De Investigación

Quercetin has a wide range of scientific research applications:

Chemistry: Quercetin is used as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods.

Biology: It is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.

Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: It is used in the food and beverage industry as a dietary supplement and natural colorant.

Mecanismo De Acción

Quercetin exerts its effects through various mechanisms:

Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.

Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.

Signal Transduction: Quercetin modulates signaling pathways, including the inhibition of phosphatidylinositol 3-kinase and protein kinase activities.

Comparación Con Compuestos Similares

Quercetin is unique among flavonoids due to its specific hydroxylation pattern. Similar compounds include:

Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, which lacks the hydroxyl group at the 3’ position.

Myricetin: 3,5,7,3’,4’,5’-hexahydroxyflavone, which has an additional hydroxyl group at the 5’ position.

Luteolin: 3’,4’,5,7-tetrahydroxyflavone, which lacks the hydroxyl group at the 3 position.

Quercetin’s unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications.

Actividad Biológica

3,5,7-Trihydroxychromone is a flavonoid compound known for its diverse biological activities. This article explores its antioxidant, anti-diabetic, hepatoprotective, and potential anti-angiogenic properties, supported by various research findings and data.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. A comparative study with galangin demonstrated that both compounds can undergo multiple antioxidant pathways, including redox-dependent and non-redox-dependent mechanisms. The antioxidant capacity was evaluated using various assays, as summarized in Table 1.

| Assays | Galangin (IC50) | This compound (IC50) | Trolox (IC50) |

|---|---|---|---|

| O2− scavenging | 108.7 ± 4.4 | 125.4 ± 4.9 | 4968.3 ± 157.8 |

| DPPH• scavenging | 10.2 ± 0.3 | 134.1 ± 21.4 | 36.9 ± 1.0 |

| PTIO• scavenging | 176.7 ± 24.3 | 395.1 ± 33.2 | 186.3 ± 7.2 |

| Fe3+ reducing | 22.9 ± 1.3 | 42.5 ± 1.6 | 21.5 ± 0.8 |

| ABTS+• scavenging | 19.7 ± 0.1 | 20.9 ± 0.3 | 43.2 ± 1.7 |

The results indicate that while both compounds have antioxidant capabilities, galangin shows lower IC50 values in most assays compared to this compound, suggesting a stronger antioxidant potential for galangin under certain conditions .

2. Anti-Diabetic Activity

Research has indicated that flavonoids like this compound can inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. A study found that the compound's structural features significantly influence its inhibitory activity against this enzyme . The presence of hydroxyl groups on the chromone structure enhances its ability to bind effectively to the active site of α-glucosidase.

3. Hepatoprotective Effects

In vitro studies have demonstrated hepatoprotective properties of this compound against acetaminophen-induced liver injury in HepG2 cells. The compound increased cell viability significantly compared to controls . The protective effect is attributed to its ability to mitigate oxidative stress and enhance cellular antioxidant defenses.

4. Anti-Angiogenic Activity

Although the anti-angiogenic activity of this compound is considered weak compared to other flavonoids, it still shows potential in inhibiting angiogenesis pathways that are crucial for tumor growth and metastasis . Further studies are needed to elucidate the mechanisms underlying this activity.

Case Studies and Research Findings

Several studies have explored the biological activities of flavonoids related to or including this compound:

- A study on Bauhinia monandra leaves reported the presence of trihydroxychromones and their antioxidant properties .

- Research highlighted the hepatoprotective effects of various flavonoids in liver cell models, showing that structural modifications can enhance protective activities .

- Investigations into the anti-diabetic effects of flavonoids indicated that compounds similar to trihydroxychromone could effectively lower blood glucose levels in diabetic models through enzyme inhibition .

Propiedades

IUPAC Name |

3,5,7-trihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNMEZAXFKUCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.